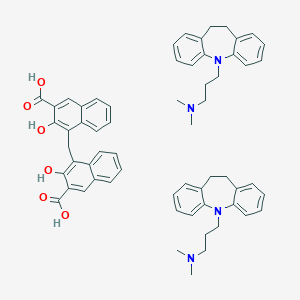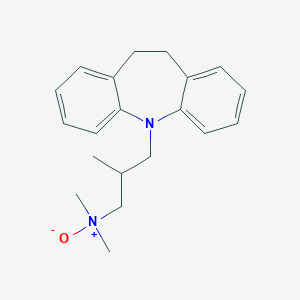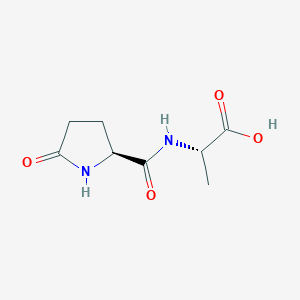
PYR-ALA-OH
描述
Intermediate for peptides
科学研究应用
- 研究人员通过将不同的芳香部分引入吡唑啉核心设计了多功能吡唑啉基荧光探针 (Pyr-n, n = 1–5) . 这些探针表现出聚集诱导发射 (AIE) 特性。
脂滴 (LDs) 成像的荧光探针
镇痛活性
L-谷氨酸的酶促合成吡咯烷酮
L-丙氨酸的抗菌特性
作用机制
Target of Action
PYR-ALA-OH, also known as L-Pyroglutamyl-L-alanine, is a dipeptide that has been found to be a substrate for the enzyme pyroglutamyl peptidase I . This enzyme is involved in the hydrolysis of pyroglutamyl peptides and proteins, which play crucial roles in various biological processes .
Mode of Action
The enzyme L-pyrrolidonyl arylamidase hydrolyzes the L-pyrrolidonyl-β-naphthylamide substrate to produce a β-naphthylamine This reaction is crucial in the metabolism of certain proteins and peptides
Biochemical Pathways
This compound is involved in the pyruvate metabolic pathway . Pyruvate, a key intermediate in several metabolic pathways, is a product of glycolysis and can be converted to carbohydrates via gluconeogenesis, to fatty acids or energy through acetyl-CoA, to the amino acid alanine and to ethanol . The ratio of Pyr/Ala has been taken as an indicator of metabolic flux of Pyr to Ala synthesis or to Krebs cycle .
Pharmacokinetics
It’s known that peptides like this compound can be absorbed in the digestive tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
The action of this compound, through its interaction with pyroglutamyl peptidase I, could potentially influence various biological processes. For instance, it’s known that the hormone thymulin, which has a peptide sequence that includes Pyr-Ala, is involved in T-cell differentiation and enhancement of T and NK cell actions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect enzyme activity and stability, potentially influencing the compound’s action, efficacy, and stability . Furthermore, the presence of other molecules can also impact the compound’s action. For instance, thymulin, which contains a Pyr-Ala sequence, requires zinc for biological activity .
生化分析
Biochemical Properties
L-Pyrrolidonecarboxyl-L-Alanine plays a significant role in biochemical reactions, particularly as a substrate for certain enzymes. It interacts with enzymes such as pyroglutamyl peptidase, which hydrolyzes the pyroglutamyl residue from the N-terminus of peptides . This interaction is crucial for the regulation of peptide activity and stability. Additionally, L-Pyrrolidonecarboxyl-L-Alanine may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
L-Pyrrolidonecarboxyl-L-Alanine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can impact the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . These changes can have downstream effects on cell growth, differentiation, and overall cellular health.
Molecular Mechanism
The molecular mechanism of L-Pyrrolidonecarboxyl-L-Alanine involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, its interaction with pyroglutamyl peptidase leads to the hydrolysis of the pyroglutamyl residue, which can modulate the activity of the target peptide . Additionally, L-Pyrrolidonecarboxyl-L-Alanine may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Pyrrolidonecarboxyl-L-Alanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that L-Pyrrolidonecarboxyl-L-Alanine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to L-Pyrrolidonecarboxyl-L-Alanine can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of L-Pyrrolidonecarboxyl-L-Alanine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed. For instance, high doses of L-Pyrrolidonecarboxyl-L-Alanine may lead to oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
L-Pyrrolidonecarboxyl-L-Alanine is involved in several metabolic pathways. It interacts with enzymes such as pyroglutamyl peptidase, which plays a role in the hydrolysis of pyroglutamyl residues from peptides . This interaction can affect the overall metabolic flux and levels of metabolites within the cell. Additionally, L-Pyrrolidonecarboxyl-L-Alanine may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.
Transport and Distribution
The transport and distribution of L-Pyrrolidonecarboxyl-L-Alanine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of L-Pyrrolidonecarboxyl-L-Alanine can influence its activity and function, as well as its overall bioavailability within the organism.
Subcellular Localization
L-Pyrrolidonecarboxyl-L-Alanine is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to particular organelles or regions within the cell . This subcellular localization is crucial for its activity and function, as it ensures that L-Pyrrolidonecarboxyl-L-Alanine interacts with the appropriate biomolecules and participates in relevant biochemical processes.
属性
IUPAC Name |
(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJVJUARZXCJJP-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175548 | |
| Record name | L-Pyroglutamyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21282-08-6 | |
| Record name | L-Pyroglutamyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Pyroglutamyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential cognitive benefits of L-Pyroglutamyl-L-alanine, and how does its structure relate to these effects?
A1: L-Pyroglutamyl-L-alanine, a structural analog of the nootropic drug piracetam, has demonstrated potential in improving cognitive function. [] Research suggests it may enhance memory formation, specifically in tasks like passive avoidance tests in rats. [] This effect is thought to be independent of psychomotor stimulation, indicating a specific cognitive action. [] While the exact mechanism is unclear, studies show L-Pyroglutamyl-L-alanine increases the amplitude of transcallosal responses in brain regions associated with learning and memory, suggesting a potential mechanism for its observed effects. []
Q2: How stable is L-Pyroglutamyl-L-alanine in biological environments?
A2: L-Pyroglutamyl-L-alanine exhibits promising stability in the presence of enzymes found in serum and enterocytes, as revealed by MR-spectrometry analysis. [] This suggests the dipeptide might resist rapid degradation in the body, potentially contributing to its bioavailability and duration of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


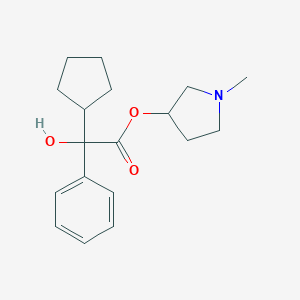
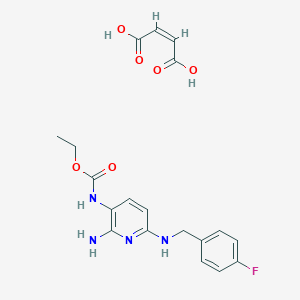
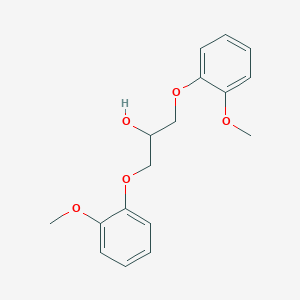

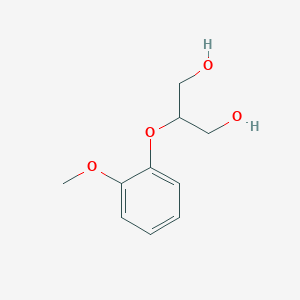
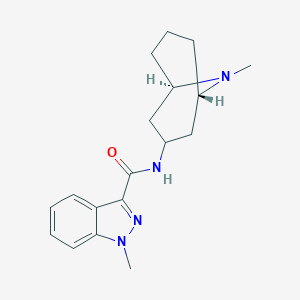
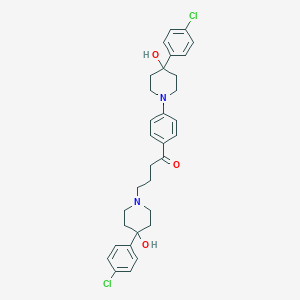
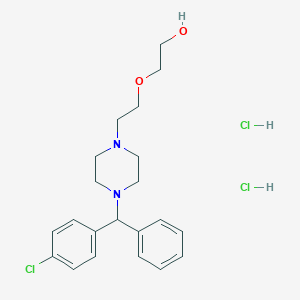
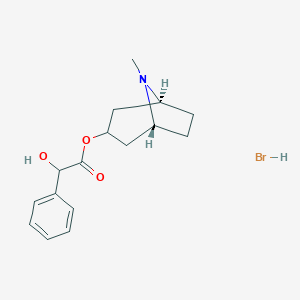
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)


